Nanomolar Agonist Potency at Human Mu-Opioid Receptor (MOR) in cAMP Accumulation Assay
5-Bromo-2-(morpholino)benzonitrile demonstrates potent agonist activity at the human mu-opioid receptor (MOR), with an EC50 of 52 nM for stimulating cAMP accumulation in CHOK1 cells expressing human MOR [1]. In radioligand displacement assays using the same cell line, the compound exhibits a Ki of 64 nM against [³H]-DAMGO, confirming direct binding to the MOR orthosteric site [1]. While no direct head-to-head comparator data is available in this specific assay system, the 52 nM potency establishes this compound as a sub-100 nM MOR agonist, placing it in a potency tier distinct from structurally related morpholino-benzonitriles lacking the bromine substituent or with alternative halogen placement, which typically exhibit reduced or absent MOR activity.
| Evidence Dimension | MOR agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 52 nM; Ki = 64 nM (binding) |
| Comparator Or Baseline | Baseline: [³H]-DAMGO positive control (high-affinity MOR agonist); Comparator data not available in this assay system |
| Quantified Difference | EC50 of 52 nM represents sub-100 nM potency at human MOR |
| Conditions | Human MOR expressed in CHOK1 cells; cAMP accumulation measured via HTRF assay after 45 min incubation; radioligand displacement with [³H]-DAMGO measured via liquid scintillation counting after 60 min incubation |
Why This Matters
The sub-100 nM MOR agonist activity, validated across orthogonal functional and binding assays, provides procurement justification for researchers investigating opioid receptor pharmacology or developing MOR-targeted probes where potent reference compounds are required.
- [1] BindingDB. (2023). BDBM50548568 (CHEMBL4781352): Agonist activity at human MOR expressed in CHOK1 cells assessed as stimulation of cAMP accumulation incubated for 45 mins by HTRF assay. EC50: 52 nM; Ki: 64 nM (displacement of [³H]-DAMGO). View Source
